1,5-dimethyl 3-(3-chlorophenyl)pentanedioate
Overview
Description
It has the molecular formula C13H15ClO4 and a molecular weight of 270.71 g/mol. This compound is characterized by the presence of a chlorophenyl group attached to a pentanedioate backbone, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl 3-(3-chlorophenyl)pentanedioate typically involves the esterification of 3-(3-chlorophenyl)pentanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent reaction conditions ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl 3-(3-chlorophenyl)pentanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 3-(3-chlorophenyl)pentanedioic acid.
Reduction: Dimethyl 3-(3-chlorophenyl)pentanediol.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
1,5-dimethyl 3-(3-chlorophenyl)pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-dimethyl 3-(3-chlorophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The chlorophenyl group can interact with various enzymes and receptors, modulating their activity. The ester groups may undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-(4-chlorophenyl)pentanedioate
- Dimethyl 3-(2-chlorophenyl)pentanedioate
- Dimethyl 3-(3-bromophenyl)pentanedioate
Uniqueness
1,5-dimethyl 3-(3-chlorophenyl)pentanedioate is unique due to the specific positioning of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its wide range of applications make it a valuable entity in scientific research and industrial applications .
Properties
IUPAC Name |
dimethyl 3-(3-chlorophenyl)pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-17-12(15)7-10(8-13(16)18-2)9-4-3-5-11(14)6-9/h3-6,10H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPJJRLQNIRTJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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